2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the bromination of N-cyclopropyl-2-(4-fluorophenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-bromo-N-cyclopropyl-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-bromo-N-cyclopropyl-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
2-bromo-N-cyclopropyl-2-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQPUIQEPLXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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